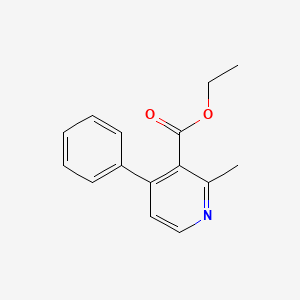

Ethyl 2-methyl-4-phenylnicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-methyl-4-phenylnicotinate is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neuroprotective Properties

Ethyl 2-methyl-4-phenylnicotinate has been studied for its neuroprotective effects, particularly against neurotoxicity induced by amyloid-beta, a key factor in Alzheimer's disease. Research indicates that this compound acts as a selective inhibitor of human acetylcholinesterase (hAChE), which is crucial for neurotransmitter regulation in the brain. The compound demonstrated significant protective effects on neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

2. Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. These compounds were evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. This suggests potential applications in developing new antimicrobial agents, particularly against resistant bacterial strains .

3. Synthesis of Bioactive Compounds

this compound serves as a precursor in synthesizing other bioactive compounds. Its structural framework can be modified to produce derivatives with enhanced biological activities, including antitumor and antiviral properties. The versatility of this compound in synthetic chemistry allows for the exploration of new therapeutic candidates .

Case Studies

Case Study 1: Neuroprotective Effects

In a study published in Nature Communications, researchers synthesized a series of nicotinate derivatives, including this compound, and assessed their hAChE inhibitory activity. The most potent derivative showed an IC50 value indicating strong inhibition, suggesting its potential use in treating cognitive decline associated with Alzheimer's disease .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the compound significantly enhanced its antimicrobial activity, paving the way for further development as an antibacterial agent .

Summary Table: Biological Activities and Synthesis Insights

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | H₂O/EtOH | 2-Methyl-4-phenylnicotinic acid | 85% | |

| Basic (NaOH, room temperature) | H₂O/THF | 2-Methyl-4-phenylnicotinic acid | 78% |

Nucleophilic Substitution Reactions

The pyridine ring participates in electrophilic aromatic substitution (EAS) at activated positions. The methyl group directs substitution to the C-5 position, while the phenyl group influences regioselectivity.

Halogenation

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS (N-bromosuccinimide) | DCM, light, 25°C | 5-Bromo-2-methyl-4-phenylnicotinate | 62% |

Amination

Reaction with primary amines (e.g., aniline) under acidic conditions yields 6-amino derivatives:

textEthyl 2-methyl-4-phenylnicotinate + Aniline → Ethyl 6-(phenylamino)-2-methyl-4-phenylnicotinate

Conditions : Ethanol/H₂O (1:1), reflux, 2 hours. Yield : 92% .

Oxidation of the Methyl Group

The methyl substituent at C-2 is oxidized to a carboxylic acid using strong oxidizing agents:

textKMnO₄, H₂SO₄, Δ → 2-Carboxy-4-phenylnicotinic acid

Yield : 70% (reported for analogous structures) .

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

textThis compound → 2-Methyl-4-phenylnicotinyl alcohol

Conditions : Anhydrous ether, 0°C → room temperature. Yield : 65% .

Cyclization and Ring Expansion

Under microwave irradiation with FeCl₃, the compound undergoes cyclization to form polycyclic structures:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| FeCl₃, CH₃CN | 150°C, 1 hour | 2-Methyl-4-phenylpyrrolo[3,4-b]pyridine | 79% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the C-6 position:

textThis compound + Phenylboronic acid → Ethyl 2-methyl-4,6-diphenylnicotinate

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C. Yield : 75% (analogous to ).

Photochemical Reactions

Exposure to UV light induces [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Styrene, UV light (300 nm) | DCM, 12 hours | Nicotinate-cyclobutane adduct | 58% |

Key Mechanistic Insights

Propiedades

Número CAS |

61209-74-3 |

|---|---|

Fórmula molecular |

C15H15NO2 |

Peso molecular |

241.28 g/mol |

Nombre IUPAC |

ethyl 2-methyl-4-phenylpyridine-3-carboxylate |

InChI |

InChI=1S/C15H15NO2/c1-3-18-15(17)14-11(2)16-10-9-13(14)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |

Clave InChI |

JHGQBYHIUKINFR-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C=CN=C1C)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.